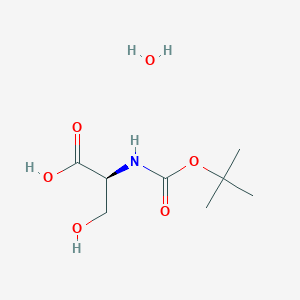

(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropansäure Hydrat

Übersicht

Beschreibung

“(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a compound that is related to the class of compounds known as tert-butyloxycarbonyl-protected amino acids . It is a white to off-white solid at room temperature .

Synthesis Analysis

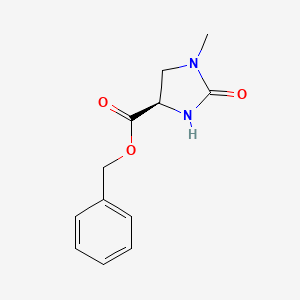

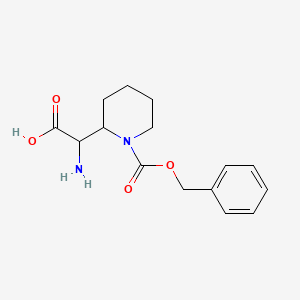

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported. These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .

Chemical Reactions Analysis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 . The compound is stable under normal temperatures and pressures.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

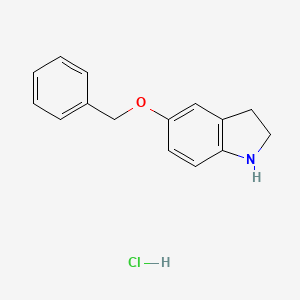

N-Boc-L-Serin Hydrat wird üblicherweise als Baustein in der Peptidsynthese verwendet. Es ermöglicht die Einarbeitung von O-Acyl-Isopeptidbindungen während der Fmoc-SPPS (9-Fluorenylmethoxycarbonyl-Festphasenpeptidsynthese), was für die Gewinnung stereochemisch reiner β-substituierter α-Aminosäuren entscheidend ist .

Synthon für β-Lacton

Es dient als Edukt für die Synthese von Boc-Ser β-Lacton, einem wertvollen Synthon zur Herstellung stereochemisch reiner β-substituierter α-Aminosäuren .

Chemischer Schutz

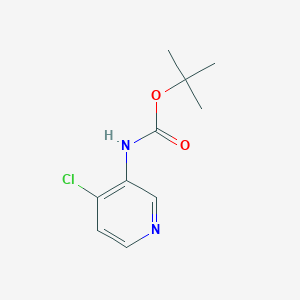

N-Boc-L-Serin Hydrat wird für den chemischen Schutz von Aminen verwendet. Ein grüner und einfacher Ansatz für den N-Boc-Schutz an strukturell unterschiedlichen Aminen unter Ultraschallbestrahlung wurde beschrieben, der bei Raumtemperatur einen selektiven N-Boc-Schutz in ausgezeichneter Ausbeute ermöglicht .

Nachhaltige Chemie

Es wurde in nachhaltigen chemischen Verfahren eingesetzt, wie z. B. dem chemoselektiven N-Boc-Schutz von Aminen in Urea-Cholinchlorid-Tiefschmelz-Lösungsmittel (DES), einem umweltfreundlichen und kostengünstigen Lösungsmittel unter milden Reaktionsbedingungen .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.

Mode of Action

It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .

Biochemical Pathways

L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .

Action Environment

The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIWGTMHYWJUPM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679950 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204191-40-2 | |

| Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

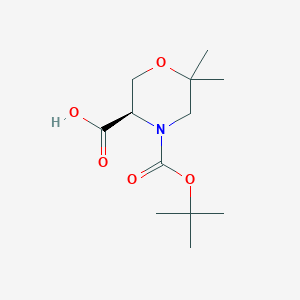

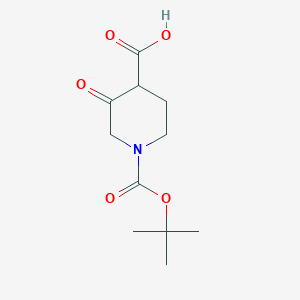

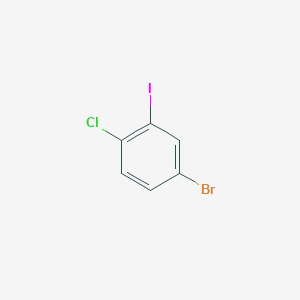

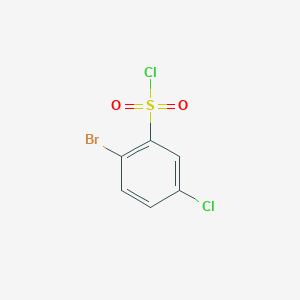

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.